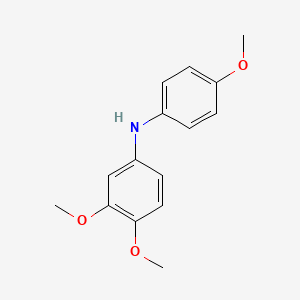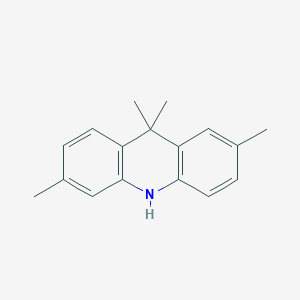
2,6,9,9-Tetramethyl-9,10-dihydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,9,9-Tetramethyl-9,10-dihydroacridine is a derivative of acridine, a heterocyclic organic compound. This compound is known for its electron-donating properties and potential for chemical modifications, making it a valuable component in various scientific applications, particularly in the field of organic electronics and photonics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,9-Tetramethyl-9,10-dihydroacridine can be achieved through a one-pot C–H arylation procedure. This method involves the functionalization of the acridine unit, particularly at the 2 and 7 positions, which has been less explored in previous studies . The reaction conditions typically involve the use of palladium catalysts and aryl halides under controlled temperatures and pressures to facilitate the arylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes to produce the compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
2,6,9,9-Tetramethyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroacridine to acridine derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various acridine derivatives with different functional groups, which can be tailored for specific applications in organic electronics and photonics .
Aplicaciones Científicas De Investigación
2,6,9,9-Tetramethyl-9,10-dihydroacridine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 2,6,9,9-Tetramethyl-9,10-dihydroacridine exerts its effects involves its electron-donating properties. This allows it to participate in various photophysical processes, such as thermally activated delayed fluorescence (TADF). The compound’s molecular structure enables efficient reverse intersystem crossing (RISC) between singlet and triplet states, enhancing its emission properties in OLED applications .
Comparación Con Compuestos Similares
Similar Compounds
- 9,9-Dimethyl-9,10-dihydroacridine
- 2,7,9,9-Tetramethyl-9,10-dihydroacridine
- 9,9,9′9′-Tetramethyl-9,9′10,10′-tetrahydro-2,10′-biacridine
Uniqueness
2,6,9,9-Tetramethyl-9,10-dihydroacridine is unique due to its specific functionalization at the 2 and 7 positions, which enhances its electron-donating properties and makes it particularly suitable for applications in TADF emitters and OLEDs. Its ability to undergo various chemical modifications further adds to its versatility in scientific research and industrial applications .
Propiedades
Número CAS |
6271-68-7 |
|---|---|
Fórmula molecular |
C17H19N |
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
2,6,9,9-tetramethyl-10H-acridine |
InChI |
InChI=1S/C17H19N/c1-11-6-8-15-14(9-11)17(3,4)13-7-5-12(2)10-16(13)18-15/h5-10,18H,1-4H3 |
Clave InChI |
HJKHLTFWVJURCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)
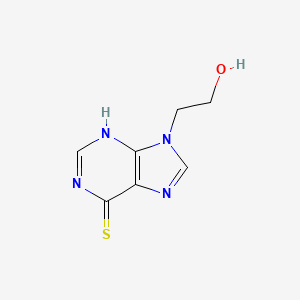



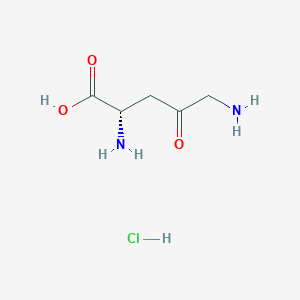
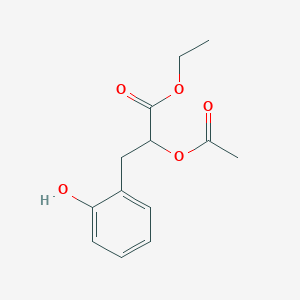
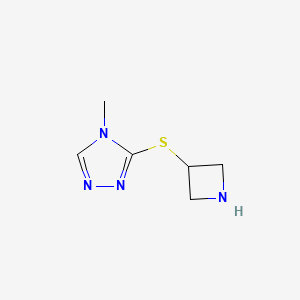
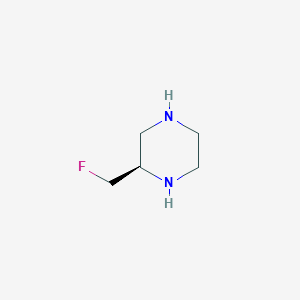
![1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/structure/B12937948.png)

